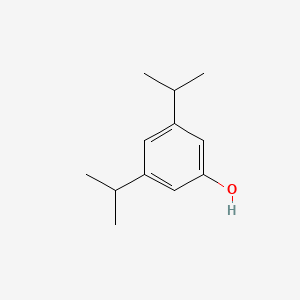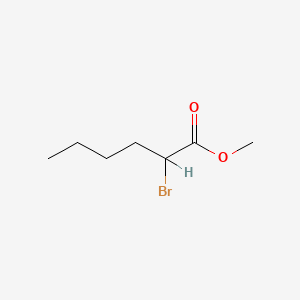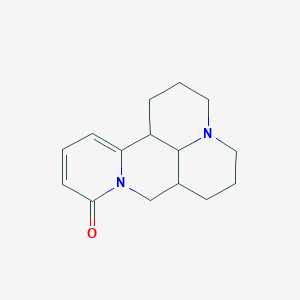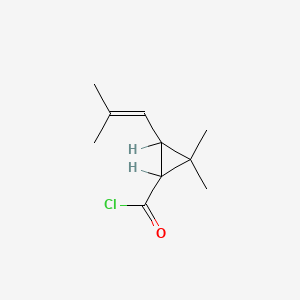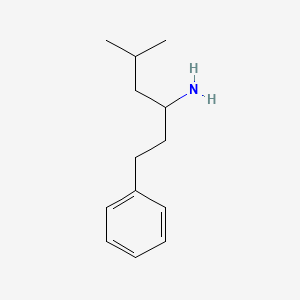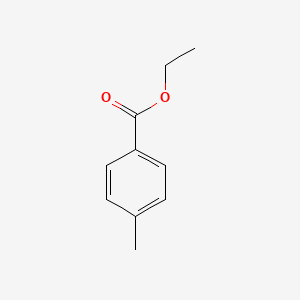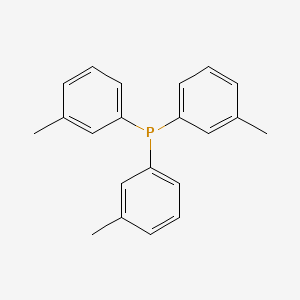
Tri-m-tolylphosphine
Vue d'ensemble
Description
Tri-m-tolylphosphine is a chemical compound with the molecular formula C21H21P . It has an average mass of 304.365 Da and a monoisotopic mass of 304.138092 Da .
Synthesis Analysis
The synthesis of InP nanofibers via a new Ullmann-type reaction of indium nanoparticles with tri(m-tolyl)phosphine (P(PhMe)3) was typically performed to illustrate an alternative route for the preparation of nanostructured metal phosphides . Triarlyphosphine compounds such as other two tri(m-tolyl)phosphine isomers, diphenyl(p-tolyl)phosphine, and triphenylphosphine were comparably employed to synthesize InP nanocrystals .Molecular Structure Analysis
The molecular structure of Tri-m-tolylphosphine consists of a phosphorus atom bonded to three m-tolyl groups . Each m-tolyl group is a methylphenyl group, which is a phenyl group with a methyl substituent .Chemical Reactions Analysis
Tertiary phosphines, including Tri-m-tolylphosphine, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .Physical And Chemical Properties Analysis
Tri-m-tolylphosphine is a solid at room temperature . It has a molecular weight of 304.37 .Applications De Recherche Scientifique
Synthesis of InP Nanofibers
Tri-m-tolylphosphine has been used in the synthesis of InP nanofibers via a new Ullmann-type reaction of indium nanoparticles . This method provides an alternative route for the preparation of nanostructured metal phosphides, including III–V and transition-metal phosphides .
Preparation of Nanostructured Metal Phosphides
Tri-m-tolylphosphine is used in the preparation of nanostructured metal phosphides. The stability of triarlyphosphines, including tri-m-tolylphosphine, plays a crucial role in the growth of InP nanocrystals .
Synthesis of InP Nanocrystals
Tri-m-tolylphosphine and other triarlyphosphines have been employed to synthesize InP nanocrystals . The correlation between the stability of triarlyphosphines and the growth of InP nanocrystals was investigated .
Preparation of One-Dimensional InP Nanostructures
The relatively stable triarlyphosphines, including tri-m-tolylphosphine, are favorable for the preparation of one-dimensional InP nanostructures such as nanofibers and nanowires .
Comparative Study of Triarlyphosphines
Tri-m-tolylphosphine has been used in comparative studies with other triarlyphosphines to understand their stability and reactivity .
Synthesis of Other Metal Phosphide Nanocrystals
The current route using tri-m-tolylphosphine has been successfully extended to prepare GaP, MnP, CoP, and Pd5P2 nanocrystals .
Mécanisme D'action
Target of Action
Tri-m-tolylphosphine is primarily used as a reagent in the synthesis of various chemical compounds . Its primary targets are the reactants it interacts with during these synthesis processes .
Mode of Action
Tri-m-tolylphosphine interacts with its targets through a variety of chemical reactions. For instance, it has been used in the synthesis of InP nanofibers via a new Ullmann-type reaction of indium nanoparticles . In this reaction, tri-m-tolylphosphine interacts with indium nanoparticles to form InP nanofibers .
Biochemical Pathways
The biochemical pathways affected by tri-m-tolylphosphine are largely dependent on the specific reactions it is involved in. In the case of the synthesis of InP nanofibers, tri-m-tolylphosphine is involved in the Ullmann-type reaction pathway .
Pharmacokinetics
It is insoluble in water , which can affect its distribution and elimination in a reaction mixture.
Result of Action
The result of tri-m-tolylphosphine’s action is the formation of new chemical compounds. For example, its reaction with indium nanoparticles results in the formation of InP nanofibers . The specific molecular and cellular effects of its action depend on the compounds it is used to synthesize.
Action Environment
The action, efficacy, and stability of tri-m-tolylphosphine can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature . Additionally, it is sensitive to air , which can impact its stability and efficacy in reactions.
Safety and Hazards
Propriétés
IUPAC Name |
tris(3-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXCUNDYSYVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064146 | |
| Record name | Phosphine, tris(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6224-63-1 | |
| Record name | Tri-m-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6224-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-m-tolylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tris(3-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(3-methylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRI-M-TOLYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAQ9Z5ZSC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tri-m-tolylphosphine?
A1: The molecular formula of Tri-m-tolylphosphine is C21H21P, and its molecular weight is 304.37 g/mol.
Q2: Are there specific spectroscopic data available for Tri-m-tolylphosphine?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize Tri-m-tolylphosphine. For instance, [] employed Kβ X-ray emission spectroscopy to investigate the chemical environment of phosphorus in different compounds, including Tri-m-tolylphosphine. They observed that the Kβ emission spectra are sensitive to the chemical environment surrounding the phosphorus atom, providing insights into the compound's structural features.
Q3: What is known about the stability and compatibility of Tri-m-tolylphosphine with different materials?
A3: Tri-m-tolylphosphine exhibits stability under various conditions, making it a suitable ligand in various chemical reactions. For instance, [] investigated its use in platinum(II) complex-catalyzed addition reactions of tetrachloromethane to alkenes. This suggests its compatibility with these reagents and its stability under the reaction conditions.
Q4: How does Tri-m-tolylphosphine behave as a ligand in catalytic reactions?
A4: Tri-m-tolylphosphine acts as a supporting ligand, coordinating to metal centers in catalysts and influencing their reactivity and selectivity. [] highlighted the importance of ligand selection in developing highly active and robust pentamethylcyclopentadienyl (Cp*) ruthenium catalysts for living radical polymerizations. They demonstrated that the combination of Tri-m-tolylphosphine and a hydrophilic amine, 2-dimethylamino-1-ethanol, yielded a highly effective catalyst for homo- and copolymerizations of various functional methacrylates.
Q5: Can you provide specific examples of reactions where Tri-m-tolylphosphine plays a crucial role?
A5: Tri-m-tolylphosphine has proven valuable in various reactions. For example, [] utilized Tri-m-tolylphosphine in synthesizing a unique copper iodide cluster with a bicapped adamantoid geometry. The specific steric and electronic properties of Tri-m-tolylphosphine were crucial in facilitating the formation of this unusual cluster compound.
Q6: How does Tri-m-tolylphosphine interact with its target molecules?
A6: Tri-m-tolylphosphine primarily interacts with metal centers through its phosphorus atom. The lone pair of electrons on the phosphorus atom forms a coordinate covalent bond with the metal, creating a complex. The steric bulk and electronic properties of the three m-tolyl groups attached to the phosphorus influence the stability and reactivity of these complexes. For example, [] explored the structure of a palladium(II) complex containing Tri-m-tolylphosphine and chloranilate. The study emphasized the impact of the phosphine ligand's steric bulk on the complex's geometry, highlighting its role in influencing the overall structure and properties.
Q7: What are the downstream effects of Tri-m-tolylphosphine's interaction with its targets?
A7: The interaction of Tri-m-tolylphosphine with metal centers can have several downstream effects:
- Modulation of Reactivity and Selectivity: The presence of Tri-m-tolylphosphine as a ligand can alter the electronic environment around the metal center, influencing the catalyst's activity and selectivity in a chemical reaction. [] demonstrated this effect in their work on Cp* ruthenium catalysts for living radical polymerizations.
Q8: Has computational chemistry been employed in research involving Tri-m-tolylphosphine?
A8: Yes, computational methods, including Density Functional Theory (DFT) calculations, have been used to study Tri-m-tolylphosphine complexes. [] employed DFT calculations alongside spectroscopic techniques to investigate the photophysical dynamics of a binuclear copper(I) complex incorporating Tri-m-tolylphosphine. These calculations provided valuable insights into the electronic structures of the ground and excited states, aiding in understanding the observed photophysical behavior.
Q9: How do modifications to the structure of Tri-m-tolylphosphine, such as changes in the substituents on the phenyl rings, affect its activity or properties?
A9: Modifying the structure of Tri-m-tolylphosphine can significantly impact its properties. [] investigated the effect of methyl group substitution at different positions (ortho, meta, and para) on the benzene ring in tolylphosphine compounds. They observed distinct differences in the Kβ X-ray emission spectra depending on the methyl group's position, indicating that even subtle structural modifications can influence the electronic environment around the phosphorus atom and, consequently, the compound's reactivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




